molecular formula C7H9ClFN B1334957 p-Fluorobenzylamine hydrochloride CAS No. 659-41-6

p-Fluorobenzylamine hydrochloride

Cat. No. B1334957
CAS RN: 659-41-6
M. Wt: 161.6 g/mol
InChI Key: TXMNQIDABVFSRY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of p-Fluorobenzylamine involves the sequential addition of methanol, p-fluorobenzaldehyde, sodium carbonate, and hydroxylamine hydrochloride into a reaction kettle . The mixture is stirred continuously until it is uniformly mixed .


Molecular Structure Analysis

The molecular structure of p-Fluorobenzylamine hydrochloride consists of a benzene ring with a fluorine atom and a benzylamine group attached to it . The linear formula is FC6H4CH2NH2 .


Physical And Chemical Properties Analysis

P-Fluorobenzylamine hydrochloride is a solid at 20 degrees Celsius . It has a refractive index of 1.512 (lit.) , a boiling point of 183 degrees Celsius (lit.) , and a density of 1.095 g/mL at 25 degrees Celsius (lit.) . It is hygroscopic and should be stored under inert gas .

Scientific Research Applications

Pharmacology

4-Fluorobenzylamine hydrochloride: is utilized in pharmacological research due to its role as a precursor in the synthesis of various pharmaceutical compounds . Its ability to introduce a fluorine atom into molecules is particularly valuable, as fluorine can significantly alter the biological activity of pharmaceuticals.

Material Science

In material science, 4-Fluorobenzylamine hydrochloride serves as a building block for creating complex molecules . Its incorporation into polymers and other materials can impart unique properties such as increased resistance to degradation or altered electrical characteristics.

Chemical Synthesis

This compound is instrumental in chemical synthesis, where it is used to introduce the benzylamine moiety into larger structures . It is particularly useful in the synthesis of heterocyclic compounds, which are prevalent in many drugs and agrochemicals.

Biochemistry

4-Fluorobenzylamine hydrochloride: plays a crucial role in biochemistry, especially in the labeling of biomolecules with fluorine-18 for positron emission tomography (PET) imaging . This application is vital for studying biochemical pathways and diagnosing diseases.

Medical Diagnostics

In medical diagnostics, derivatives of 4-Fluorobenzylamine hydrochloride are used as contrast agents in imaging techniques . The compound’s derivatives can be designed to target specific tissues or cellular components, enhancing the visualization of biological structures in medical scans.

Environmental Science

The environmental applications of 4-Fluorobenzylamine hydrochloride include its use as a tracer or label in environmental studies . It can help track the movement of pollutants or contribute to the study of chemical processes in the environment.

Safety And Hazards

P-Fluorobenzylamine hydrochloride is classified as a dangerous substance. It is combustible and may be corrosive to metals . It can cause severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, wearing protective gear, and storing in a well-ventilated place .

Future Directions

Fluorinated compounds like p-Fluorobenzylamine hydrochloride have attracted attention in recent years due to their enhanced pharmacodynamic and pharmacokinetic properties . Future research directions may include larger clinical trials to assess the safety, tolerability, and resistance of the antiviral drugs .

properties

IUPAC Name

(4-fluorophenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FN.ClH/c8-7-3-1-6(5-9)2-4-7;/h1-4H,5,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXMNQIDABVFSRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80216107
Record name p-Fluorobenzylamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80216107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

p-Fluorobenzylamine hydrochloride

CAS RN

659-41-6
Record name Benzenemethanamine, 4-fluoro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=659-41-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-Fluorobenzylamine hydrochloride
Source ChemIDplus
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Record name p-Fluorobenzylamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80216107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-fluorobenzylamine hydrochloride
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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